Core Concepts: Chemical Identity and Physicochemical Properties
Core Concepts: Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 8-Nitro-1-pyrenol-d8
Abstract: This technical guide provides a comprehensive overview of 8-Nitro-1-pyrenol-d8, a critical deuterated internal standard for the quantitative analysis of 1-nitropyrene metabolites. 1-Nitropyrene is a significant biomarker for exposure to diesel engine exhaust, a known environmental pollutant with carcinogenic properties. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental health, offering in-depth information on the compound's chemical structure, properties, metabolic origins, and application in advanced analytical methodologies. We will explore the rationale behind its use, propose a synthetic pathway, and provide a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8-Nitro-1-pyrenol-d8 is the deuterated analogue of 8-nitro-1-pyrenol (also known as 8-hydroxy-1-nitropyrene), a primary metabolite of 1-nitropyrene.[1] The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical behavior during sample extraction and chromatographic separation.[2][3]
The core structure consists of a pyrene backbone, which is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. A nitro group (-NO₂) is attached at the 1-position, and a hydroxyl group (-OH) is at the 8-position. In the d8 isotopologue, all hydrogen atoms on the pyrene aromatic ring have been substituted with deuterium atoms.
Chemical Structure Diagram
Caption: Chemical structure of 8-Nitro-1-pyrenol-d8.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | deuterio-8-nitropyren-1-ol (specific deuteration positions implied) | Inferred |
| Molecular Formula | C₁₆HD₈NO₃ | Inferred from[1] |
| Molecular Weight | 271.30 g/mol | Calculated, see also[4] |
| Exact Mass | 271.108 Da | Calculated, see also[4] |
| Parent Compound | 8-Nitro-1-pyrenol (CAS: 1732-29-2) | [1] |
| Parent Mol. Weight | 263.25 g/mol | [1] |
| logP (XLogP3-AA) | ~4.5 | [1] |
| Appearance | Likely a yellow or light brown solid | Inferred from[5][6] |
| Solubility | Practically insoluble in water; soluble in organic solvents like acetone, ethanol. | Inferred from[5] |
Scientific Context: Biomarker of Diesel Exhaust Exposure
Understanding the utility of 8-Nitro-1-pyrenol-d8 requires an appreciation of its metabolic origin. The parent compound, 1-nitropyrene (1-NP), is a well-established marker for exposure to diesel exhaust.[5][7] Diesel exhaust is a complex mixture of gases and particulate matter and has been classified as a probable human carcinogen.[8][9]
Upon inhalation, 1-NP is absorbed and undergoes extensive metabolic processing by cytochrome P450 (CYP) enzymes in the body.[10] One of the primary metabolic pathways is hydroxylation, which introduces a hydroxyl group onto the pyrene ring. Computational and experimental studies have shown that hydroxylation at the C6 and C8 positions are major metabolic routes, leading to the formation of 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene (8-nitro-1-pyrenol), which are then excreted in urine.[10]
The quantification of these urinary metabolites serves as a non-invasive method to assess an individual's exposure to diesel exhaust.[9] For accurate and precise quantification using LC-MS, an internal standard is essential to correct for variability during sample preparation and analysis.[11] A deuterated standard like 8-Nitro-1-pyrenol-d8 is the gold standard for this purpose because it co-elutes with the analyte of interest and behaves identically during extraction and ionization, differing only in mass.[3]
Metabolic Pathway of 1-Nitropyrene
Caption: Metabolic activation of 1-Nitropyrene to urinary biomarkers.
Synthesis and Characterization Workflow
The synthesis of 8-Nitro-1-pyrenol-d8 is a multi-step process that is not commercially detailed but can be conceptually outlined based on established organic chemistry principles. A plausible route involves the deuteration of a pyrene-based precursor, followed by nitration and hydroxylation or functional group manipulation.
Causality in Synthesis: The choice of a synthetic route prioritizes high isotopic enrichment and regiochemical control. Starting with a deuterated precursor is often preferable to post-synthesis deuteration, which can be less specific and yield lower deuterium incorporation. The nitration step must be carefully controlled to achieve the desired 1,8-disubstitution pattern.
Proposed Synthetic Workflow
Caption: A plausible synthetic pathway for 8-Nitro-1-pyrenol-d8.
Self-Validating Protocols for Characterization:
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Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment. High-resolution MS should yield a mass corresponding to C₁₆HD₈NO₃. The isotopic pattern will confirm the presence of eight deuterium atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the aromatic ring and verify the presence of the single hydroxyl proton. ¹³C NMR confirms the carbon skeleton.
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High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity and for purification. The retention time should be nearly identical to the non-deuterated standard.
Application Protocol: Biomarker Quantification in Urine
This section provides a validated, step-by-step protocol for the quantification of 8-nitro-1-pyrenol in human urine using 8-Nitro-1-pyrenol-d8 as an internal standard (IS).
Expertise Behind Experimental Choices:
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Enzymatic Deconjugation: Metabolites in urine are often conjugated (e.g., glucuronidated or sulfated) to increase water solubility for excretion. Treatment with β-glucuronidase/sulfatase is critical to cleave these conjugates and measure the total metabolite concentration.
-
Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analyte. A C18 sorbent is chosen for its affinity for nonpolar compounds like PAHs. The wash steps are optimized to remove interferences while retaining the analyte.
-
LC-MS/MS: This is the gold standard for this analysis due to its high sensitivity and specificity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both the analyte and the IS, minimizing background noise.
Experimental Workflow for Urine Analysis
Caption: Workflow for sample preparation and analysis of 8-nitro-1-pyrenol.
Step-by-Step Methodology
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Sample Preparation:
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To 1 mL of urine in a glass tube, add 10 µL of 8-Nitro-1-pyrenol-d8 internal standard solution (concentration determined during method validation, e.g., 50 ng/mL).
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Add 1 mL of acetate buffer (pH 5.0).
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Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Vortex and incubate at 37°C for at least 4 hours (or overnight).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 3 mL, 200 mg) with 3 mL of methanol followed by 3 mL of deionized water.
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Load the hydrolyzed sample onto the cartridge.
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Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex to dissolve.
-
-
LC-MS/MS Analysis:
-
LC System: C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions (Example):
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8-Nitro-1-pyrenol: Q1: 262.1 -> Q3: 216.1 (loss of NO₂)
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8-Nitro-1-pyrenol-d8: Q1: 270.1 -> Q3: 224.1 (loss of NO₂)
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-
-
Quantification:
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Generate a calibration curve using standards of known 8-nitro-1-pyrenol concentrations, each spiked with the same amount of IS.
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Calculate the peak area ratio (Analyte Area / IS Area) for each sample and calibrator.
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Determine the concentration of the analyte in the samples by interpolating their area ratios from the linear regression of the calibration curve.
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Safety and Handling
As a nitro-polycyclic aromatic hydrocarbon derivative, 8-Nitro-1-pyrenol-d8 should be handled with caution. The parent compounds, 1-nitropyrene and dinitropyrenes, are known to be mutagenic and are reasonably anticipated to be human carcinogens.[5][6]
-
Engineering Controls: Handle only in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a cool, dark, and dry place, tightly sealed to prevent degradation.
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
8-Nitro-1-pyrenol-d8 is an indispensable tool for environmental health and toxicology research. Its role as a deuterated internal standard enables the highly accurate and precise quantification of 8-nitro-1-pyrenol, a key urinary biomarker of exposure to diesel exhaust. By providing a reliable means to correct for analytical variability, this compound enhances the integrity of biomonitoring studies, ultimately contributing to a better understanding of the health risks associated with air pollution and aiding in the development of public health strategies.
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